(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol
Overview
Description
Scientific Research Applications
Tritium Labeling
- Tritium Labeling in Synthesis : (2,4-Dichlorophenyl) compounds have been used in the preparation of tritium-labeled compounds, demonstrating their utility in the synthesis of labeled molecules for various research applications (Hamada, Shibata, Kuwano, & Suzuki, 1975).
Biocatalytic Synthesis
- Biocatalytic Synthesis in Microreaction Systems : Research has shown the efficient synthesis of related compounds using biocatalysts in microreaction systems. This highlights the potential of using (2,4-Dichlorophenyl) compounds in green and economical synthetic processes (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Analytical Chemistry Applications
- HPLC Determination : High-performance liquid chromatography (HPLC) has been employed to analyze phenolic metabolites of phenoxy alkanoic acid herbicides, indicating the role of (2,4-Dichlorophenyl) compounds in environmental and analytical chemistry (Fayyad, Alawi, & El-Ahmed, 1989).
Environmental Degradation
- Biological Degradation of Herbicides : Studies on the biological degradation of herbicides like 2,4-dichlorophenoxyacetic acid (a compound related to (2,4-Dichlorophenyl)) highlight the environmental significance of these compounds in the degradation of pesticides (Serbent, Rebelo, Pinheiro, Giongo, & Tavares, 2019).
Catalytic Applications
- Catalytic Behavior in Hydrodechlorination : Studies demonstrate the use of (2,4-Dichlorophenyl) compounds in catalysis, particularly in hydrodechlorination processes. This has implications for environmental remediation and chemical synthesis (Baeza, Calvo, Gilarranz, Mohedano, Casas, & Rodriguez, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2/c20-12-6-7-14(15(21)9-12)18(26)17-16(27-13-4-2-1-3-5-13)8-11(10-25-17)19(22,23)24/h1-10,18,26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUGDAWYQJHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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